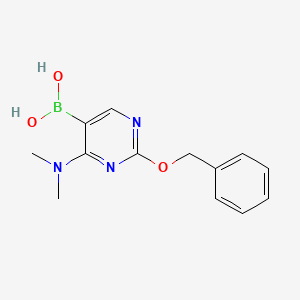

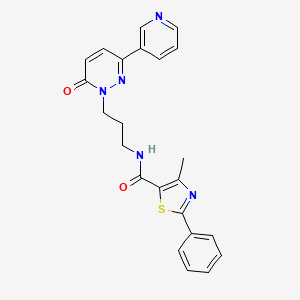

4-(2-(4-(4-methoxyphenyl)piperazin-1-yl)-2-oxoethyl)-7-methyl-2H-chromen-2-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

4-(2-(4-(4-methoxyphenyl)piperazin-1-yl)-2-oxoethyl)-7-methyl-2H-chromen-2-one, also known as MPEP, is a potent and selective antagonist of the metabotropic glutamate receptor subtype 5 (mGluR5). This chemical compound has been widely used in scientific research to investigate the role of mGluR5 in various physiological and pathological processes. In

Scientific Research Applications

- Compound Activity : Researchers synthesized derivatives of 4-(2-(4-(4-methoxyphenyl)piperazin-1-yl)-2-oxoethyl)-7-methyl-2H-chromen-2-one. Among these, compound 6b (with a p-methylphenyl group) showed competitive AChE inhibition (Ki = 3.73 ± 0.9 nM) .

- In Silico Insights : Molecular docking studies revealed that the p-methylphenyl group interacts actively with the hinge region of AChE .

- Compound Affinity : N-(3-(4-(2-methoxyphenyl)piperazin-1-yl)propyl)tricyclo[3.3.1.13,7]decan-1-amine fumarate (8) and N-(3-(4-(2-methoxyphenyl)piperazin-1-yl)propyl)-3,5-dimethyl-tricyclo[3.3.1.13,7]decan-1-amine fumarate (10) exhibited high selectivity toward 5-HT1A receptors (binding constants of 1.2 nM and 21.3 nM, respectively) .

Acetylcholinesterase (AChE) Inhibition for Alzheimer’s Disease

Selective 5-HT1A Receptor Ligand

Neuroprotective Effects Against Aluminum-Induced Neurotoxicity

Mechanism of Action

Target of Action

The primary target of the compound 4-(2-(4-(4-methoxyphenyl)piperazin-1-yl)-2-oxoethyl)-7-methyl-2H-chromen-2-one is the alpha1-adrenergic receptors . These receptors are a class of G-protein-coupled receptors (GPCRs) and are among the most studied receptors . They play a significant role in the contraction of smooth muscles in blood vessels, lower urinary tract, and prostate .

Mode of Action

The compound 4-(2-(4-(4-methoxyphenyl)piperazin-1-yl)-2-oxoethyl)-7-methyl-2H-chromen-2-one interacts with its targets, the alpha1-adrenergic receptors, by binding to them . This interaction results in the inhibition of acetylcholinesterase, an important enzyme in acetylcholine hydrolysis . This inhibition increases the levels of acetylcholine, a neurotransmitter that plays a crucial role in many functions of the body .

Biochemical Pathways

The compound 4-(2-(4-(4-methoxyphenyl)piperazin-1-yl)-2-oxoethyl)-7-methyl-2H-chromen-2-one affects the biochemical pathway involving the neurotransmitter acetylcholine . By inhibiting acetylcholinesterase, the compound prevents the breakdown of acetylcholine, leading to an increase in its levels . This affects the downstream effects of acetylcholine, which include muscle contraction and the regulation of heart rate .

Pharmacokinetics

The pharmacokinetic properties of the compound 4-(2-(4-(4-methoxyphenyl)piperazin-1-yl)-2-oxoethyl)-7-methyl-2H-chromen-2-one include its absorption, distribution, metabolism, and excretion (ADME) properties . These properties impact the bioavailability of the compound, which refers to the extent and rate at which the active moiety (drug or metabolite) enters systemic circulation, thereby accessing the site of action .

Result of Action

The molecular and cellular effects of the action of the compound 4-(2-(4-(4-methoxyphenyl)piperazin-1-yl)-2-oxoethyl)-7-methyl-2H-chromen-2-one include an increase in the levels of acetylcholine due to the inhibition of acetylcholinesterase . This leads to enhanced cholinergic transmission, which can have various effects depending on the specific location in the body .

Action Environment

Environmental factors can influence the action, efficacy, and stability of the compound 4-(2-(4-(4-methoxyphenyl)piperazin-1-yl)-2-oxoethyl)-7-methyl-2H-chromen-2-one. For instance, factors such as pH and temperature can affect the compound’s stability and its interaction with the alpha1-adrenergic receptors . Furthermore, the presence of other substances, such as other drugs or food, can influence the absorption and distribution of the compound .

properties

IUPAC Name |

4-[2-[4-(4-methoxyphenyl)piperazin-1-yl]-2-oxoethyl]-7-methylchromen-2-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H24N2O4/c1-16-3-8-20-17(15-23(27)29-21(20)13-16)14-22(26)25-11-9-24(10-12-25)18-4-6-19(28-2)7-5-18/h3-8,13,15H,9-12,14H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NAWFVHPAPXUCQS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1)C(=CC(=O)O2)CC(=O)N3CCN(CC3)C4=CC=C(C=C4)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H24N2O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

392.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(2-(4-(4-methoxyphenyl)piperazin-1-yl)-2-oxoethyl)-7-methyl-2H-chromen-2-one | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[1-(benzenesulfonyl)-2-(4-butanoylpiperazin-1-yl)-2-oxoethyl]-3-chlorobenzamide](/img/structure/B2679328.png)

![3'-[(furan-2-yl)methyl]-1-(prop-2-yn-1-yl)-3',4'-dihydro-1'H-spiro[piperidine-4,2'-quinazoline]-4'-one](/img/structure/B2679329.png)

![N-(5-(2,5-dichlorothiophen-3-yl)-1,3,4-oxadiazol-2-yl)benzo[d]thiazole-2-carboxamide](/img/structure/B2679331.png)

![N-[2-(4,5-Dimethoxy-2-nitrophenyl)ethyl]acetamide](/img/structure/B2679333.png)

![N-[3-(2-propanoyl-3-thiophen-2-yl-3,4-dihydropyrazol-5-yl)phenyl]methanesulfonamide](/img/structure/B2679337.png)

![1-(benzo[d][1,3]dioxol-5-yl)-3-(4-((4-(3-(m-tolyl)-1,2,4-oxadiazol-5-yl)-1H-imidazol-1-yl)methyl)phenyl)urea](/img/structure/B2679345.png)

![2-(methoxymethyl)-5H,6H,7H,8H-[1,2,4]triazolo[1,5-a]pyridin-8-amine](/img/structure/B2679348.png)

![1-((1R,5S)-8-(2-(1-methyl-1H-indol-3-yl)acetyl)-8-azabicyclo[3.2.1]octan-3-yl)pyrrolidine-2,5-dione](/img/structure/B2679349.png)